molecular formula C7H9N3O2 B1414515 (Z)-N'-hydroxy-6-methoxypicolinimidamide CAS No. 1344821-34-6

(Z)-N'-hydroxy-6-methoxypicolinimidamide

Cat. No.: B1414515
CAS No.: 1344821-34-6
M. Wt: 167.17 g/mol
InChI Key: YJPHOQZFDXMEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N’-hydroxy-6-methoxypicolinimidamide: is a chemical compound that belongs to the class of picolinimidamides. This compound is characterized by the presence of a hydroxy group, a methoxy group, and an imidamide moiety attached to a picolinic acid backbone. The (Z) configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N’-hydroxy-6-methoxypicolinimidamide typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxypicolinic acid.

    Formation of Imidamide: The 6-methoxypicolinic acid is reacted with an appropriate amine under dehydrating conditions to form the imidamide intermediate.

    Hydroxylation: The imidamide intermediate is then subjected to hydroxylation using hydroxylamine or a similar reagent to introduce the hydroxy group, resulting in the formation of (Z)-N’-hydroxy-6-methoxypicolinimidamide.

Industrial Production Methods: Industrial production of (Z)-N’-hydroxy-6-methoxypicolinimidamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react over a specified period.

    Continuous Flow Reactors: Employing continuous flow reactors for a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-N’-hydroxy-6-methoxypicolinimidamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the hydroxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Substituted derivatives with different functional groups replacing the original hydroxy or methoxy groups.

Scientific Research Applications

Chemistry:

    Catalysis: (Z)-N’-hydroxy-6-methoxypicolinimidamide can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.

Medicine:

    Drug Development: (Z)-N’-hydroxy-6-methoxypicolinimidamide can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-6-methoxypicolinimidamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to the active site of the target molecule, leading to inhibition or modulation of its activity. The imidamide moiety may also contribute to the binding affinity and specificity.

Comparison with Similar Compounds

  • (Z)-N’-hydroxy-6-methoxypicolinamide
  • (Z)-N’-hydroxy-6-methoxypyridinimidamide
  • (Z)-N’-hydroxy-6-methoxypyrimidinimidamide

Comparison:

  • Structural Differences: While these compounds share a similar core structure, the differences in the substituents (e.g., amide vs. imidamide) and the position of the hydroxy and methoxy groups can lead to variations in their chemical and biological properties.
  • Uniqueness: (Z)-N’-hydroxy-6-methoxypicolinimidamide is unique due to its specific combination of functional groups and geometric configuration, which may result in distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N'-hydroxy-6-methoxypyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-6-4-2-3-5(9-6)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPHOQZFDXMEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=N1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N'-hydroxy-6-methoxypicolinimidamide
Reactant of Route 2
(Z)-N'-hydroxy-6-methoxypicolinimidamide
Reactant of Route 3
Reactant of Route 3
(Z)-N'-hydroxy-6-methoxypicolinimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.